molecular formula C12H22O2 B13770406 Cyclodecyl acetate CAS No. 7386-24-5

Cyclodecyl acetate

Cat. No.: B13770406
CAS No.: 7386-24-5
M. Wt: 198.30 g/mol
InChI Key: KNPITBTYJPSSJM-UHFFFAOYSA-N
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Description

Cyclodecyl acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclodecyl acetate can be synthesized through the esterification of cyclodecanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Cyclodecanol+Acetic AcidCyclodecyl Acetate+Water\text{Cyclodecanol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} Cyclodecanol+Acetic Acid→Cyclodecyl Acetate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of reactive distillation, where the reaction and separation occur simultaneously, is a common method to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Cyclodecyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclodecanol and acetic acid.

    Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to cyclodecanol.

    Oxidation: Although less common, this compound can undergo oxidation to form cyclodecanone.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Hydrolysis: Cyclodecanol and acetic acid.

    Reduction: Cyclodecanol.

    Oxidation: Cyclodecanone.

Scientific Research Applications

Cyclodecyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Employed in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism by which cyclodecyl acetate exerts its effects is primarily through its ester linkage. In biological systems, esterases can hydrolyze this compound to release cyclodecanol and acetic acid. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can act as a prodrug, releasing the active agent upon hydrolysis.

Comparison with Similar Compounds

Cyclodecyl acetate can be compared with other esters such as cyclohexyl acetate and cyclooctyl acetate. While all these compounds share the ester functional group, their chemical and physical properties vary due to differences in the ring size:

    Cyclohexyl Acetate: Smaller ring size, lower boiling point, and different odor profile.

    Cyclooctyl Acetate: Intermediate ring size, properties between cyclohexyl and cyclodecyl acetates.

This compound’s larger ring size imparts unique properties, such as higher boiling point and distinct fragrance, making it suitable for specific applications where other esters may not be as effective.

Properties

CAS No.

7386-24-5

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

cyclodecyl acetate

InChI

InChI=1S/C12H22O2/c1-11(13)14-12-9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3

InChI Key

KNPITBTYJPSSJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCCCCCCC1

Origin of Product

United States

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